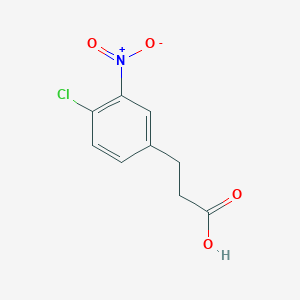
3-(4-Chloro-3-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrophenyl)propanoic acid typically involves the nitration of 4-chlorophenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions
3-(4-Chloro-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(4-Chloro-3-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
科学研究应用
3-(4-Chloro-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro and chloro substituents can interact with various molecular targets, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(4-Nitrophenyl)propanoic acid
- 3-(4-Bromo-3-nitrophenyl)propanoic acid
Uniqueness
3-(4-Chloro-3-nitrophenyl)propanoic acid is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
3-(4-Chloro-3-nitrophenyl)propanoic acid is an organic compound with significant potential in pharmaceutical research, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C10H10ClN2O3 and a molecular weight of approximately 232.62 g/mol. Its structure includes a propanoic acid moiety linked to a 4-chloro-3-nitrophenyl group, which contributes to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In studies involving various bacterial strains, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1250 µg/mL |
| Enterococcus faecalis | >5000 µg/mL |
| Escherichia coli | 625 µg/mL |
| Pseudomonas aeruginosa | 2500 µg/mL |
These findings suggest that while the compound shows some antibacterial potential, its MIC values indicate that it may not be as potent as traditional antibiotics like ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungi. Studies have reported its effectiveness against Candida albicans and other pathogenic fungi.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 78.23 µM |
| Fusarium oxysporum | 222.31 µM |
These results highlight the compound's potential in treating fungal infections, although further research is necessary to explore its efficacy in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7), colon cancer (DLD-1), and gastric cancer (AGS).
| Cancer Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MCF-7 | 1.57 | 13.3 |
| DLD-1 | 2.00 | 15.5 |
| AGS | 1.75 | 12.0 |
These results indicate that the compound has a significant antitumor effect, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to involve multiple mechanisms:
- Protein Binding : Interaction with biological macromolecules such as proteins may alter their function, leading to antibacterial or anticancer effects.
- Cell Cycle Modulation : The compound appears to induce cell cycle arrest in cancer cells, particularly at the S phase, suggesting potential for use in cancer therapies.
- Apoptotic Pathways : It may activate intrinsic apoptotic pathways, contributing to the inhibition of tumor cell growth .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Efficacy : A comparative analysis revealed that while traditional antibiotics had lower MIC values against Staphylococcus aureus, compounds similar to this compound showed promising inhibitory effects against resistant strains .
- Anticancer Screening : A study evaluating various derivatives found that modifications to the core structure of thiazolidinone derivatives significantly enhanced anticancer activity against leukemia and breast cancer cell lines .
属性
分子式 |
C9H8ClNO4 |
|---|---|
分子量 |
229.62 g/mol |
IUPAC 名称 |
3-(4-chloro-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
InChI 键 |
DCZHPRKSZMGJPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















